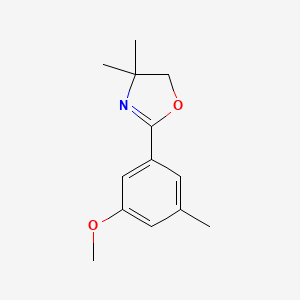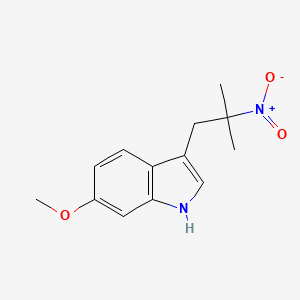
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole typically involves the reaction of 6-methoxyindole with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the reaction, and purifying the final product, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted indoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and the indole ring are likely involved in its biological activity, potentially through interactions with enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyindole: Lacks the nitropropyl group but shares the methoxyindole core.
3-(2-Methyl-2-nitropropyl)indole: Lacks the methoxy group but shares the nitropropylindole core.
5-Methoxy-2-methyl-2-nitropropylindole: Similar structure but with different substitution patterns.
Uniqueness
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is unique due to the presence of both the methoxy and nitropropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
90301-16-9 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
6-methoxy-3-(2-methyl-2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,15(16)17)7-9-8-14-12-6-10(18-3)4-5-11(9)12/h4-6,8,14H,7H2,1-3H3 |
InChI-Schlüssel |
AYNMHMRHPPKBKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CNC2=C1C=CC(=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


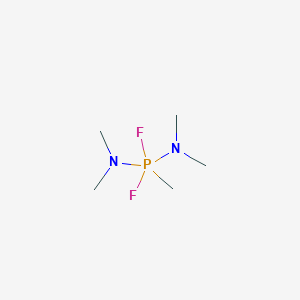
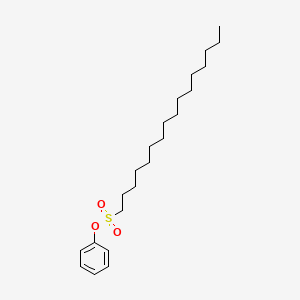

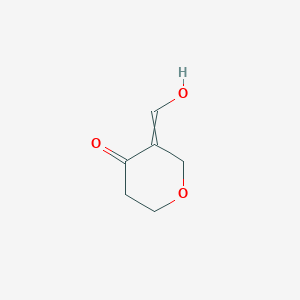
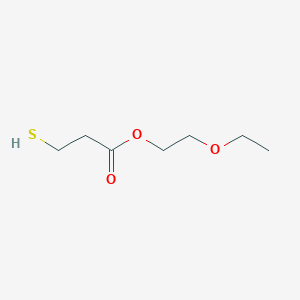


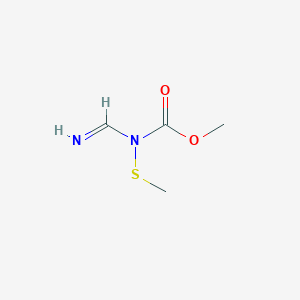


![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
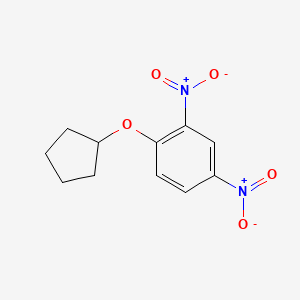
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
